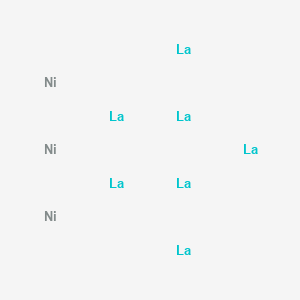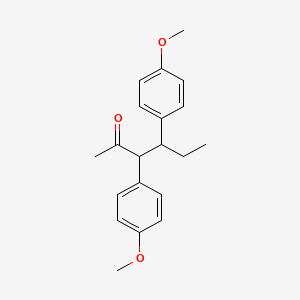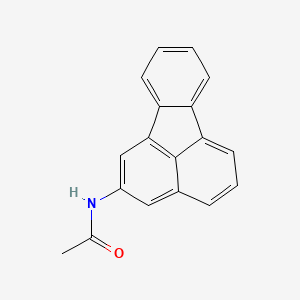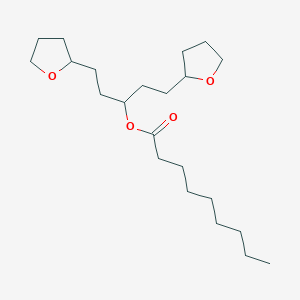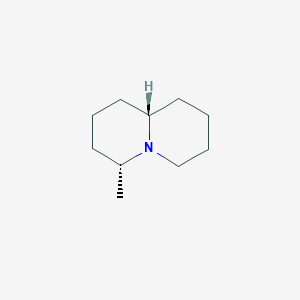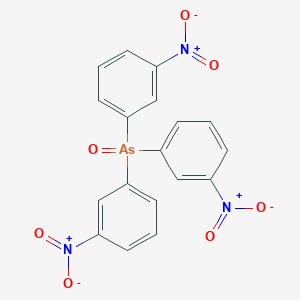
Tris(3-nitrophenyl)arsane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-nitrophenyl)arsane oxide is an organoarsenic compound characterized by the presence of three nitrophenyl groups attached to an arsenic atom, which is further bonded to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-nitrophenyl)arsane oxide typically involves the reaction of arsenic trioxide with 3-nitrophenyl derivatives under controlled conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-nitrophenyl)arsane oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitrophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Tris(3-aminophenyl)arsane oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tris(3-nitrophenyl)arsane oxide has found applications in several scientific research areas:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized as a flame retardant in materials such as epoxy resins and acrylonitrile–butadiene–styrene (ABS) due to its ability to enhance thermal stability and reduce flammability
Mécanisme D'action
The mechanism by which tris(3-nitrophenyl)arsane oxide exerts its effects involves interactions with molecular targets and pathways. In flame retardancy, the compound acts by promoting char formation and inhibiting the release of flammable gases during thermal degradation. This is achieved through a combination of gas-phase and condensed-phase mechanisms, where the compound decomposes to form a protective char layer and releases non-flammable gases .
Comparaison Avec Des Composés Similaires
Tris(3-nitrophenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic.
Triphenylarsane oxide: Lacks the nitro groups, resulting in different chemical properties and applications.
Uniqueness: Tris(3-nitrophenyl)arsane oxide is unique due to the presence of both nitro groups and an arsenic center, which imparts distinct chemical reactivity and flame retardant properties. Its ability to form stable char and reduce flammability makes it particularly valuable in materials science and industrial applications .
Propriétés
Numéro CAS |
5449-75-2 |
|---|---|
Formule moléculaire |
C18H12AsN3O7 |
Poids moléculaire |
457.2 g/mol |
Nom IUPAC |
1-bis(3-nitrophenyl)arsoryl-3-nitrobenzene |
InChI |
InChI=1S/C18H12AsN3O7/c23-19(13-4-1-7-16(10-13)20(24)25,14-5-2-8-17(11-14)21(26)27)15-6-3-9-18(12-15)22(28)29/h1-12H |
Clé InChI |
DXHPXSCLXFSXRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[As](=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

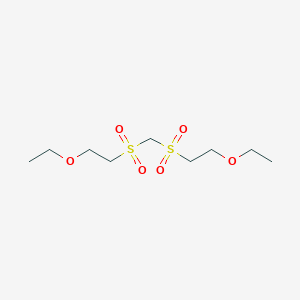

![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
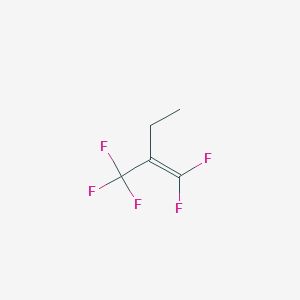
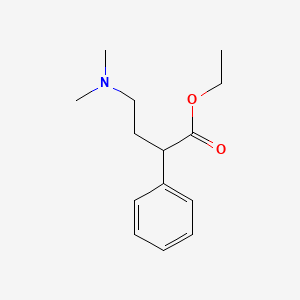
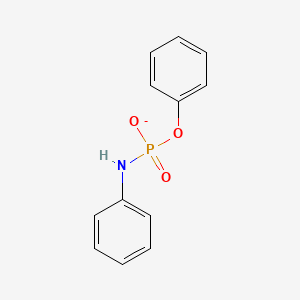
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)
